molecular formula C46H40CaN6O8 B15197827 DS-6930

DS-6930

Cat. No.: B15197827
M. Wt: 844.9 g/mol
InChI Key: NVXINLRTOZISKL-UHFFFAOYSA-L
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Description

Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate is a structurally complex compound featuring a benzimidazole core linked to a benzoate ester via a methoxy bridge. The benzimidazole ring is substituted with a 1-methyl group and a 3,5-dimethylpyridin-2-yloxy moiety, while the benzoate group is stabilized as a calcium salt. The calcium counterion likely enhances solubility and bioavailability, making it suitable for pharmaceutical formulations .

Properties

Molecular Formula

C46H40CaN6O8

Molecular Weight

844.9 g/mol

IUPAC Name

calcium bis(3-[[6-[(3,5-dimethyl-2-pyridinyl)oxy]-1-methylbenzimidazol-2-yl]methoxy]benzoate)

InChI

InChI=1S/2C23H21N3O4.Ca/c2*1-14-9-15(2)22(24-12-14)30-18-7-8-19-20(11-18)26(3)21(25-19)13-29-17-6-4-5-16(10-17)23(27)28;/h2*4-12H,13H2,1-3H3,(H,27,28);/q;;+2/p-2

InChI Key

NVXINLRTOZISKL-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)[O-])C.CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)[O-])C.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the pyridine moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzimidazole core.

    Linking the benzoate group: The final step involves esterification or amidation reactions to attach the benzoate group to the benzimidazole-pyridine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Medicine: Its structure suggests potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine moieties are known to bind to active sites of proteins, potentially inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its hybrid structure combining benzimidazole, pyridine, and benzoate functionalities. Below is a comparative analysis with structurally or functionally related compounds:

Key Comparative Insights

Benzimidazole vs. Benzoheterocycles: The target compound’s benzimidazole core distinguishes it from benzothiazole () or thiazole derivatives (). Benzimidazoles are known for their DNA intercalation and enzyme inhibition properties, whereas benzothiazoles are often associated with TGF-β pathway modulation .

Substituent Effects :

  • The 3,5-dimethylpyridin-2-yloxy group introduces steric and electronic effects absent in simpler benzimidazole derivatives (e.g., phenyl-substituted imidazolones in ). This pyridine ether may enhance binding to hydrophobic enzyme pockets or improve metabolic stability compared to unsubstituted analogs.

Calcium Salt vs. Free Acids/Esters :

  • The calcium salt form of the benzoate group likely improves aqueous solubility relative to free acids (e.g., 3-{...}benzoic acid in ) or ester derivatives (e.g., benzyl cinnamate in ). This is critical for oral bioavailability in drug formulations.

Functional Group Synergy :

  • Unlike imidazole-thiazole hybrids (), the target compound’s methoxy-linked benzoate and pyridine groups create a multifunctional scaffold. This could enable dual-targeting mechanisms, such as simultaneous enzyme inhibition and metal ion chelation.

Comparison with Pyridine Derivatives :

  • The dimethylpyridinyloxy substituent differentiates it from pyridine-3-carbaldehyde derivatives (), which lack the benzimidazole-benzoate framework. Pyridine substituents often influence electronic properties and binding affinity in kinase inhibitors .

Unique Advantages of the Target Compound

  • Enhanced Solubility : The calcium salt addresses common solubility limitations of benzimidazole-based drugs.
  • Multitarget Potential: The hybrid structure allows engagement with both hydrophobic (benzimidazole) and polar (pyridine, benzoate) binding sites.
  • Metabolic Stability : Methyl and dimethyl groups may reduce oxidative metabolism, extending half-life compared to unsubstituted analogs .

Biological Activity

Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate is a complex organic compound characterized by its unique molecular structure that combines benzimidazole and pyridine moieties. This compound has garnered attention for its potential biological activities, which are explored in various pharmacological contexts.

Chemical Structure and Properties

The chemical formula of Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate is C46H40CaN6O8, with a molecular weight of 844.9 g/mol. The compound features a calcium ion coordinated with a benzoate group that is further linked to a benzimidazole and pyridine structure. The synthesis typically involves multiple steps including the formation of the benzimidazole core, introduction of the pyridine moiety, and linking the benzoate group through esterification or amidation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine structures are known to bind to active sites on proteins, potentially inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in different disease models.

Pharmacological Activities

Recent studies have highlighted the diverse pharmacological properties associated with compounds containing benzimidazole derivatives. These include:

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate have been evaluated for their effectiveness against various Gram-positive and Gram-negative bacteria .
Compound Target Pathogen MIC (µg/ml) Standard Drug Comparison
Compound 1S. typhi50Ampicillin (100)
Compound 2C. albicans250Griseofulvin (500)

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Case Studies and Research Findings

A comprehensive review of the literature indicates that benzimidazole derivatives exhibit broad-spectrum pharmacological properties ranging from anticancer to antiviral activities. For instance:

  • Anticancer Activity : Several studies have reported that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research has demonstrated that certain derivatives possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Antiparasitic Activity : Some compounds have shown efficacy against parasitic infections, suggesting potential use in treating diseases like malaria and leishmaniasis .

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